molecular formula C8H6BrNS B2461179 4-Bromo-2-(methylsulfanyl)benzonitrile CAS No. 1597851-69-8

4-Bromo-2-(methylsulfanyl)benzonitrile

Cat. No.: B2461179
CAS No.: 1597851-69-8
M. Wt: 228.11
InChI Key: OQHGMAKAPBUZKK-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is characterized by a bromine atom at the 4-position, a methylsulfanyl group at the 2-position, and a nitrile group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(methylsulfanyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-(methylsulfanyl)benzonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

Comparison with Similar Compounds

4-Bromo-2-(methylsulfanyl)benzonitrile can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.

Properties

IUPAC Name

4-bromo-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHGMAKAPBUZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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